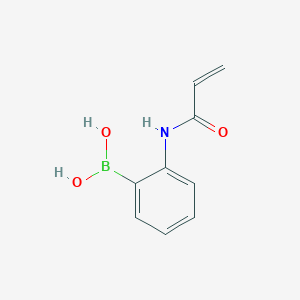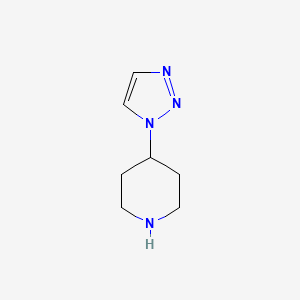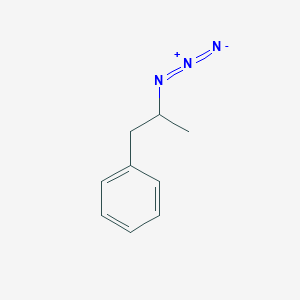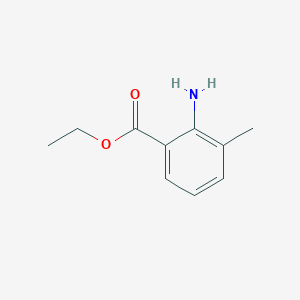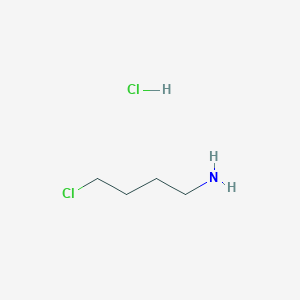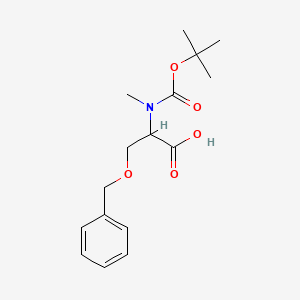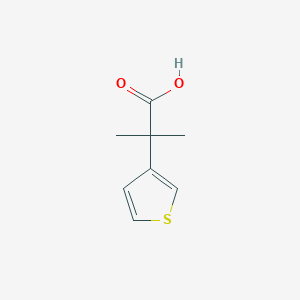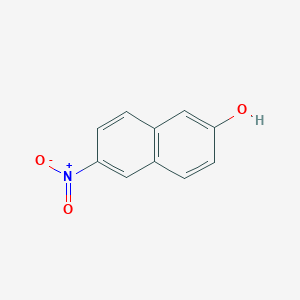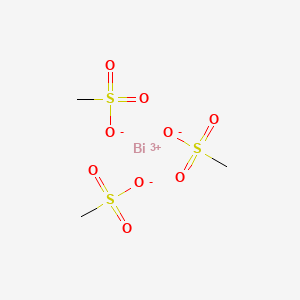
6-Bromo-2-iodopyridin-3-OL
Descripción general
Descripción
6-Bromo-2-iodopyridin-3-ol is a pyridine-based compound with the CAS Number: 188057-35-4 . It has a molecular weight of 299.89 .
Synthesis Analysis
The synthesis of 6-Bromo-2-iodopyridin-3-ol involves the reaction of 6-bromo-2-iodopyridin-3-ol (150 mg, 0.500 mmol) with acetic anhydride (2.4 mL, 25 mmol) at 130°C . The reaction is stirred for 30 minutes, then concentrated and chased with toluene to give the expected product .Molecular Structure Analysis
The IUPAC name of this compound is 6-bromo-2-iodo-3-pyridinol . The InChI code is 1S/C5H3BrINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H .Physical And Chemical Properties Analysis
6-Bromo-2-iodopyridin-3-ol is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Manipulations
6-Bromo-2-iodopyridin-3-OL and its derivatives are valuable in medicinal chemistry research as potential building blocks. The synthesis of unique halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates the versatility of these compounds for further chemical manipulations and the creation of pentasubstituted pyridines with desired functionalities (Wu et al., 2022).
Development of Functionalized Pyridines
Halogenated pyridines like 6-Bromo-2-iodopyridin-3-OL are instrumental in the synthesis of functionalized pyridines. For example, the synthesis of non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines shows the potential for developing compounds with varied UV/Vis- and emission properties, which can have significant implications in various chemical and biological applications (Rivera et al., 2019).
Application in Nucleotide Synthesis
Compounds like 6-Bromo-2-iodopyridin-3-OL are useful in the synthesis of nucleotide analogues. The preparation of 3-halogenopyridine-adenine dinucleotides and their applications as hydrogen acceptors and inhibitors in enzymatic reactions highlight their significance in biochemical research (Abdallah et al., 1976).
Material Science and Catalysis
In the broader scope of research, derivatives of pyridines, such as those related to 6-Bromo-2-iodopyridin-3-OL, are utilized in various fields including materials science and catalysis. For instance, terpyridines and their transition metal complexes are employed in processes ranging from artificial photosynthesis to biochemical transformations, demonstrating the diverse applications of these compounds (Winter et al., 2011).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
6-bromo-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAHPXWHVGKFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598936 | |
| Record name | 6-Bromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-iodopyridin-3-OL | |
CAS RN |
188057-35-4 | |
| Record name | 6-Bromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

